Denatonium stearate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

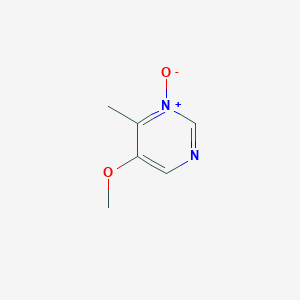

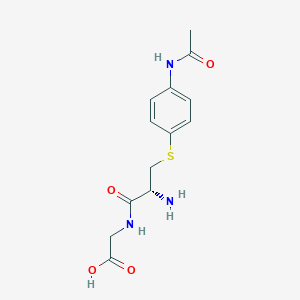

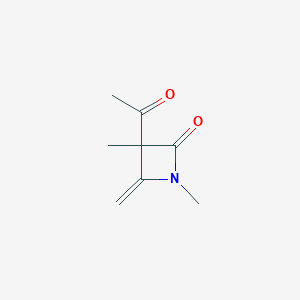

Denatonium stearate is a quaternary ammonium compound known for its extreme bitterness. It is commonly used as a bittering agent to prevent accidental ingestion of toxic substances. This compound is a derivative of denatonium, which is recognized as one of the most bitter compounds known to humans .

Vorbereitungsmethoden

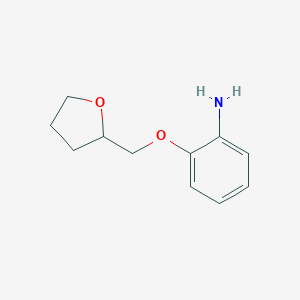

Denatonium stearate can be synthesized through the quaternization of lidocaine with benzyl chloride, followed by an ion exchange reaction to introduce the stearate anion . The reaction typically involves the following steps:

Alkylation: Lidocaine is alkylated with benzyl chloride in the presence of a catalyst.

Ion Exchange: The resulting quaternary ammonium compound undergoes an ion exchange reaction to replace the chloride anion with the stearate anion.

Industrial production methods often optimize these reactions for efficiency and cost-effectiveness, adhering to green chemistry principles to minimize environmental impact .

Analyse Chemischer Reaktionen

Denatonium stearate, like other quaternary ammonium compounds, can undergo various chemical reactions:

Oxidation: this compound can be oxidized under specific conditions, although this is less common.

Reduction: Reduction reactions are not typical for this compound due to its stable quaternary ammonium structure.

Common reagents and conditions for these reactions include the use of catalysts and solvents like ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Denatonium stearate has a wide range of scientific research applications:

Chemistry: It is used as a bittering agent in various chemical formulations to prevent accidental ingestion.

Wirkmechanismus

Denatonium stearate exerts its effects primarily through the activation of bitter taste receptors (TAS2Rs). These receptors are G protein-coupled receptors that trigger aversive responses to bitter substances. Activation of TAS2Rs by this compound leads to various cellular responses, including changes in gene expression, inhibition of cell proliferation, and induction of apoptosis .

Vergleich Mit ähnlichen Verbindungen

Denatonium stearate is often compared with other denatonium salts, such as denatonium benzoate and denatonium saccharinate. These compounds share similar bittering properties but differ in their anionic components. For example:

Denatonium benzoate: Known for its use in denatured alcohol and as a bittering agent in various products.

Denatonium saccharinate: Used similarly to denatonium benzoate but with a different anion, saccharinate.

Other similar compounds include local anesthetics like lidocaine, from which denatonium derivatives are synthesized .

This compound’s uniqueness lies in its specific anionic component, stearate, which may influence its solubility and application in different formulations.

Eigenschaften

IUPAC Name |

benzyl-[2-(2,6-dimethylanilino)-2-oxoethyl]-diethylazanium;octadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O.C18H36O2/c1-5-23(6-2,15-19-13-8-7-9-14-19)16-20(24)22-21-17(3)11-10-12-18(21)4;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-14H,5-6,15-16H2,1-4H3;2-17H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDKMCLDYTBLXEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CC[N+](CC)(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H64N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[1,5-a]pyridine-5-sulfonamide](/img/structure/B55215.png)